Atuveciclib

CDK9 Selectivity Cancer

Atuveciclib (BAY 1143572) is the definitive tool compound for selective CDK9 inhibition, delivering >100-fold selectivity over CDK2—unlike pan-CDK inhibitors that confound results with off-target myelosuppression. Its unique benzyl sulfoximine motif ensures clean transcriptional readouts (MYC/MCL1 downregulation within 6 h at 0.3–1 µM). Validated in vivo at 12.5–25 mg/kg oral dosing in AML, ATL, TNBC, and esophageal cancer models, Atuveciclib is ideal for translational biomarker studies and rational combination design with BCL-2 inhibitors. The racemic mixture is supplied at ≥98% purity for consistent, reproducible research.

Molecular Formula C18H18FN5O2S
Molecular Weight 387.4 g/mol
CAS No. 1414943-94-4
Cat. No. B1649299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtuveciclib
CAS1414943-94-4
Synonyms4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine
atuveciclib
BAY 1143572
Molecular FormulaC18H18FN5O2S
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C
InChIInChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1
InChIKeyACWKGTGIJRCOOM-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atuveciclib (CAS 1414943-94-4) for Research: A Selective Clinical PTEFb/CDK9 Inhibitor


Atuveciclib (BAY 1143572) is a small-molecule, orally bioavailable, and highly selective inhibitor of positive transcription elongation factor b (P-TEFb)/cyclin-dependent kinase 9 (CDK9) . It is a first-in-class clinical candidate designed for targeted cancer therapy . This compound is supplied as a racemic mixture for research use, distinguished by its unusual benzyl sulfoximine structural motif which confers a unique selectivity and pharmacokinetic profile .

Why Atuveciclib Cannot Be Substituted by Pan-CDK or Less Selective CDK9 Inhibitors


Substituting Atuveciclib with a generic pan-CDK inhibitor (like Dinaciclib) or a less selective CDK9 inhibitor can lead to significantly divergent experimental outcomes, including confounding off-target toxicity and altered transcriptional responses . Pan-CDK inhibitors possess high potency against CDK2 and other CDKs, which drives dose-limiting myelosuppression and narrows the therapeutic window . In contrast, Atuveciclib exhibits over 100-fold selectivity for CDK9 versus CDK2, enabling specific investigation of CDK9-mediated transcriptional elongation with a substantially improved safety and tolerability profile in vivo .

Atuveciclib Quantitative Differentiation: Evidence-Based Comparison with Key Alternatives


Kinase Selectivity Profile: Atuveciclib vs. Dinaciclib (Pan-CDK Inhibitor)

Atuveciclib exhibits a markedly improved selectivity profile for CDK9 compared to the pan-CDK inhibitor Dinaciclib . This high selectivity is critical for minimizing off-target CDK2-driven toxicities, such as myelosuppression, which are characteristic of pan-CDK inhibitors .

CDK9 Selectivity Cancer Kinase Inhibitor Transcriptional Regulation

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Regression in MOLM-13 AML Xenografts

Atuveciclib demonstrates robust, dose-dependent in vivo antitumor efficacy in an aggressive MOLM-13 acute myeloid leukemia (AML) xenograft model . Its therapeutic effect is well-tolerated, establishing a clear preclinical therapeutic window, a feature often lacking in first-generation pan-CDK inhibitors .

In Vivo Xenograft Efficacy Acute Myeloid Leukemia (AML) CDK9

Pharmacodynamic Biomarker Engagement: Atuveciclib Mediates Tumor Regression via MYC and MCL1 Downregulation

Atuveciclib potently downregulates the key oncogenic drivers MYC and MCL1, a direct consequence of CDK9 inhibition . This mechanism-of-action biomarker distinguishes Atuveciclib from alternative CDK9 inhibitors that may have distinct transcriptional off-target effects .

Pharmacodynamics Biomarker MYC MCL1 CDK9 Apoptosis

Clinical Development Status: First-in-Class CDK9 Inhibitor to Reach Clinical Trials

Atuveciclib holds the distinction of being the first highly selective PTEFb/CDK9 inhibitor to advance into human clinical trials, providing a unique dataset on the safety, tolerability, and pharmacokinetics of this class of agents . This first-mover advantage offers a wealth of clinical information not available for other selective CDK9 inhibitors.

Clinical Trial Phase 1 First-in-Class CDK9 Cancer Therapy

High-Impact Application Scenarios for Atuveciclib Based on Quantitative Evidence


1. Modeling Selective CDK9 Inhibition in Transcriptional Elongation Studies

Utilize Atuveciclib as the gold-standard tool compound to dissect CDK9-specific functions in transcriptional regulation. Its >100-fold selectivity over CDK2 ensures observed effects are directly attributable to PTEFb/CDK9 inhibition, unlike results from pan-CDK inhibitors . Application of 0.3-1 µM Atuveciclib leads to specific downregulation of short-lived transcripts like MYC and MCL1 within 6 hours, providing a clean system for RNA-Seq and ChIP-Seq analyses .

2. Preclinical Efficacy Testing in Hematologic Malignancy Xenograft Models

Employ Atuveciclib for in vivo proof-of-concept studies in AML, ATL, and other hematologic cancer models. Based on robust dose-response data, a daily oral dose of 12.5-25 mg/kg in mice yields significant tumor growth inhibition (T/C ratio 0.49-0.31) with favorable tolerability . This established efficacy window allows for rational design of combination studies with BCL-2 inhibitors (e.g., venetoclax) or standard chemotherapeutics .

3. Investigating CDK9 as a Therapeutic Target in Solid Tumors with High MYC Activity

Apply Atuveciclib to study CDK9 dependency in MYC-driven solid tumors, such as triple-negative breast cancer (TNBC) and esophageal adenocarcinoma. Treatment with Atuveciclib impairs cancer stem-like cell properties, including mammosphere formation and 3D invasion, in TNBC models . It also acts as a radiosensitizer, enhancing the effects of ionizing radiation in esophageal adenocarcinoma cells .

4. Pharmacodynamic (PD) Biomarker Validation in Clinical Trial Simulation

Leverage Atuveciclib's well-characterized pharmacodynamic response to validate translational biomarkers. The compound's ability to rapidly and reliably decrease MYC and MCL1 protein levels in both cell lines and patient-derived xenografts (PDX) makes it an ideal positive control for developing PD assays (e.g., flow cytometry, IHC) intended for use in CDK9 inhibitor clinical trials .

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